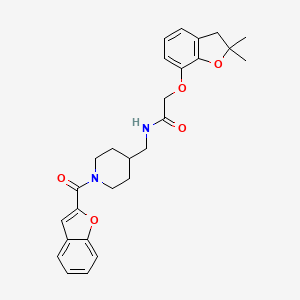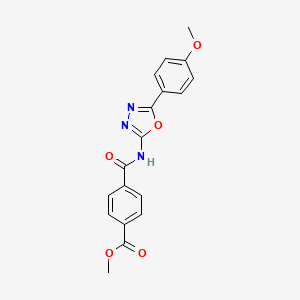![molecular formula C6H8ClN3O2 B2581021 methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1387563-28-1](/img/structure/B2581021.png)
methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-(chloromethyl)-1H-1,2,3-triazole, which is then reacted with methyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a triazole derivative with an azide group.
Scientific Research Applications
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It serves as a tool for studying the biological activity of triazole derivatives and their interactions with various biomolecules.
Mechanism of Action
The mechanism of action of methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetate
- Methyl 2-[4-(methyl)-1H-1,2,3-triazol-1-yl]acetate
Uniqueness
Methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the chloromethyl group, which provides specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 2-[4-(chloromethyl)triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-6(11)4-10-3-5(2-7)8-9-10/h3H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKLLJKTFIJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387563-28-1 |
Source


|
| Record name | methyl 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride](/img/structure/B2580942.png)
![6-[5-(2,5-Dimethylfuran-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2580943.png)
![3-[(Prop-2-en-1-yloxy)methyl]benzonitrile](/img/structure/B2580947.png)



![2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2580953.png)
![3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid](/img/structure/B2580954.png)
![5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2580957.png)
![N-[(5-Tert-butyl-2-methylfuran-3-yl)methyl]-2-chloro-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2580958.png)



